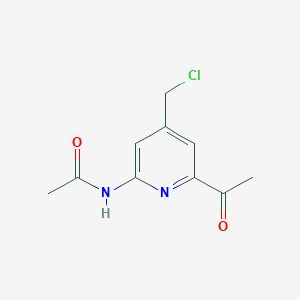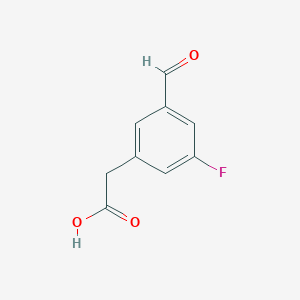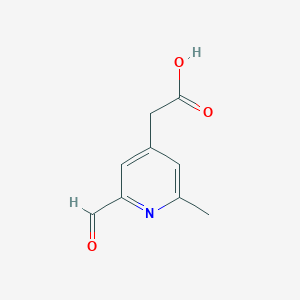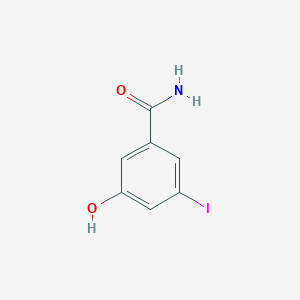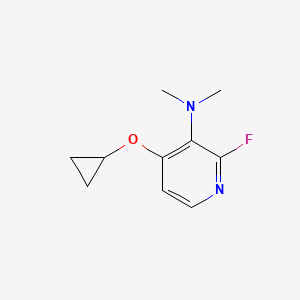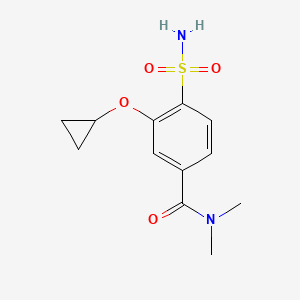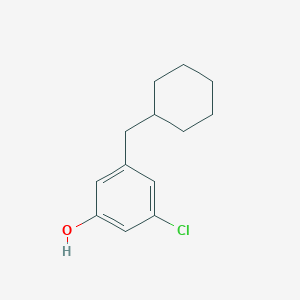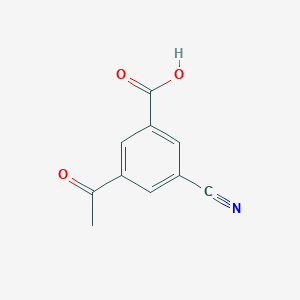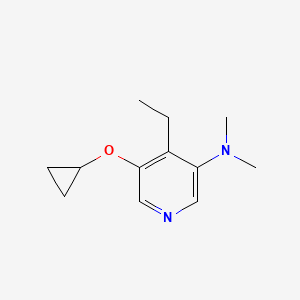
N-(3-Cyclopropoxy-2-ethylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Cyclopropoxy-2-ethylphenyl)methanesulfonamide is an organic compound with the molecular formula C12H17NO3S and a molecular weight of 255.336 g/mol . This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group connected to an amine group . Sulfonamides are known for their diverse applications in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-2-ethylphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of 3-cyclopropoxy-2-ethylphenylamine with methanesulfonyl chloride in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction can be represented as follows:
3-Cyclopropoxy-2-ethylphenylamine+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-(3-Cyclopropoxy-2-ethylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the sulfonamide group itself is relatively unreactive.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can modify the functional groups attached to the sulfonamide moiety.
科学的研究の応用
N-(3-Cyclopropoxy-2-ethylphenyl)methanesulfonamide has several scientific research applications, including:
作用機序
The mechanism of action of N-(3-Cyclopropoxy-2-ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an antagonist of certain receptors or enzymes, thereby modulating their activity . The exact molecular pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with the formula CH3SO2NH2.
N-(2-Phenylethyl)methanesulfonamide: Another sulfonamide derivative with a phenylethyl group.
Uniqueness
N-(3-Cyclopropoxy-2-ethylphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy and ethyl groups attached to the phenyl ring. These structural features can influence its chemical reactivity and biological activity, making it distinct from other sulfonamide compounds .
特性
分子式 |
C12H17NO3S |
|---|---|
分子量 |
255.34 g/mol |
IUPAC名 |
N-(3-cyclopropyloxy-2-ethylphenyl)methanesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-3-10-11(13-17(2,14)15)5-4-6-12(10)16-9-7-8-9/h4-6,9,13H,3,7-8H2,1-2H3 |
InChIキー |
XBAALTBGYDPCHE-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC=C1OC2CC2)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



